molecular formula C23H19NO B3742148 N-(2-phenylethyl)-4-(phenylethynyl)benzamide

N-(2-phenylethyl)-4-(phenylethynyl)benzamide

Cat. No. B3742148
M. Wt: 325.4 g/mol
InChI Key: ZNWOMYWBORPBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-4-(phenylethynyl)benzamide, commonly known as PEA-phenyl, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of phenethylamines and is structurally related to endocannabinoids. PEA-phenyl has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

PEA-phenyl has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. PEA-phenyl has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PEA-phenyl has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer.

Mechanism of Action

PEA-phenyl is believed to exert its biological effects by binding to and activating the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell proliferation. By activating PPAR-α, PEA-phenyl can modulate the expression of genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
PEA-phenyl has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. PEA-phenyl has also been found to have analgesic effects by modulating the activity of pain-sensing neurons. Additionally, PEA-phenyl has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

PEA-phenyl has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its effects can be easily measured using various assays. Additionally, PEA-phenyl has a relatively low toxicity profile and is well-tolerated in animal studies. However, one limitation of PEA-phenyl is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of PEA-phenyl. One area of research is the development of novel formulations of PEA-phenyl that can improve its solubility and bioavailability. Another area of research is the investigation of PEA-phenyl's potential as a treatment for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms of PEA-phenyl's therapeutic effects and to identify potential side effects or interactions with other drugs.
Conclusion
In conclusion, PEA-phenyl is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, and may be useful in the treatment of anxiety disorders and various types of cancer. PEA-phenyl exerts its effects by activating PPAR-α, and has several advantages for lab experiments, including its ease of synthesis and relatively low toxicity profile. However, further studies are needed to fully elucidate its mechanisms of action and potential side effects.

properties

IUPAC Name

N-(2-phenylethyl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c25-23(24-18-17-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10,13-16H,17-18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOMYWBORPBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-phenylethyl)-4-(phenylethynyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.